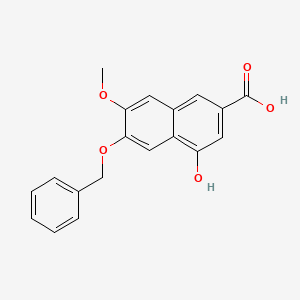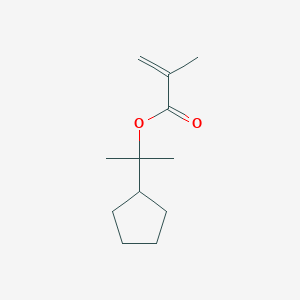![molecular formula C9H10ClNO B13935695 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a pyrano[2,3-c]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as malononitrile and 4-hydroxycoumarin in the presence of a base like ammonium acetate . The reaction is carried out under mild conditions, often in water, to yield the desired product with high efficiency.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrano[2,3-c]pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but contains a quinoline moiety instead of a pyridine.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring and is known for its biological activities.
Uniqueness
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a chloromethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-8-4-7-2-1-3-12-9(7)6-11-8/h4,6H,1-3,5H2 |
Clave InChI |
AFLXJKLZXZHDRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NC=C2OC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


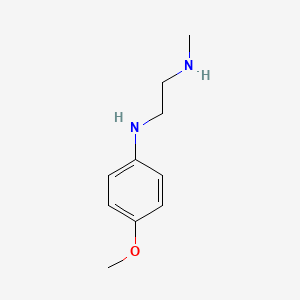
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
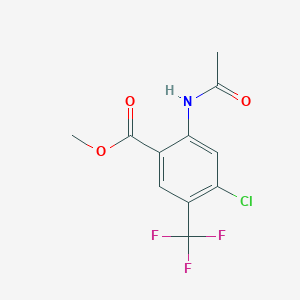
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
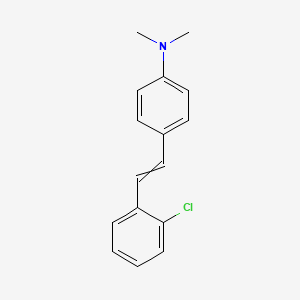
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
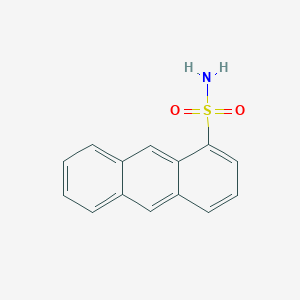
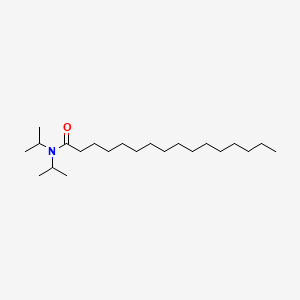
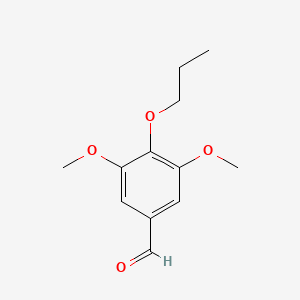
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
